

confirming the binding mode of 3-Chloro-4-(cyclopropylcarbamoyl)phenylboronic acid

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Compound of Interest

Compound Name: 3-Chloro-4-(cyclopropylcarbamoyl)phenylboronic acid

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An In-Depth Technical Guide to Confirming the Binding Mode of 3-Chloro-4-(cyclopropylcarbamoyl)phenylboronic acid

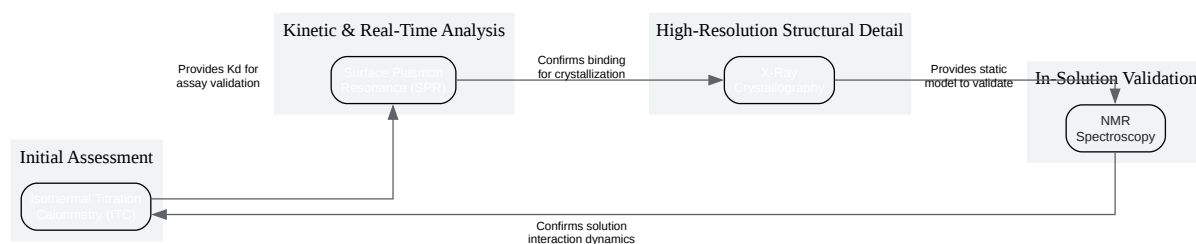
For researchers, medicinal chemists, and drug development professionals, understanding precisely how a molecule interacts with its target is paramount. The binding mode dictates potency, selectivity, and the path forward for lead optimization. This guide provides a comprehensive, multi-technique workflow for unequivocally confirming the binding mode of **3-Chloro-4-(cyclopropylcarbamoyl)phenylboronic acid**, a representative of the versatile boronic acid class of enzyme inhibitors. We will move beyond simple protocol recitation to explain the strategic rationale behind each experimental choice, ensuring a self-validating and robust conclusion.

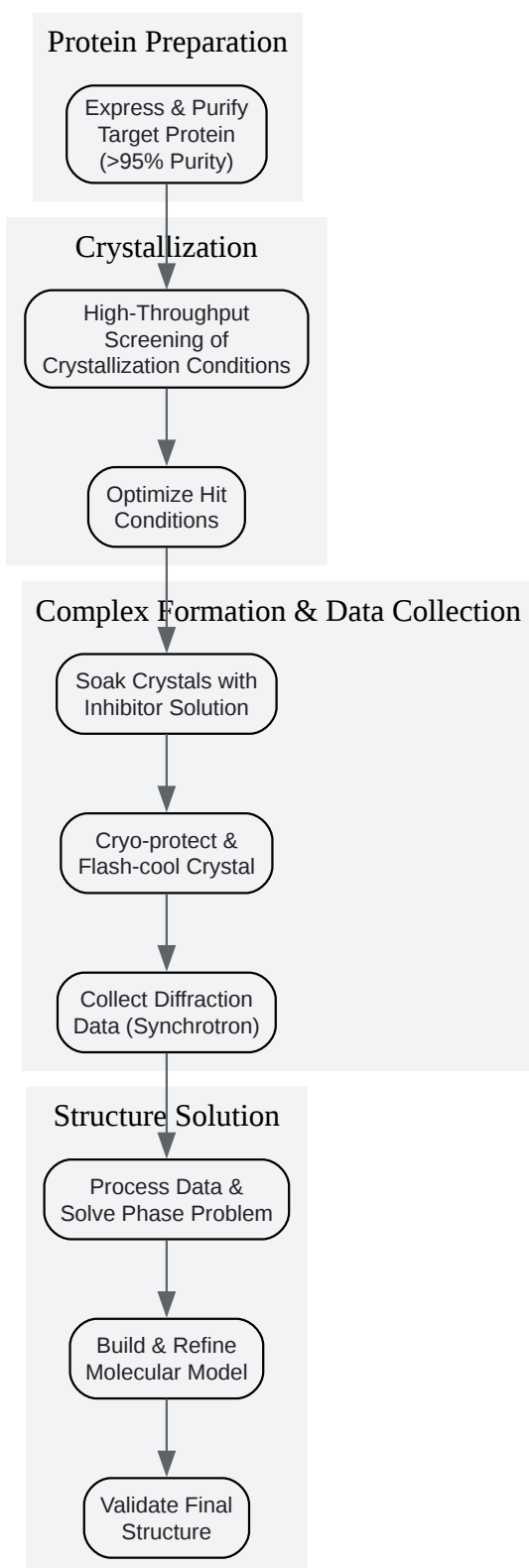
The Mechanistic Uniqueness of Boronic Acids

Before delving into experimental design, it's crucial to appreciate the chemistry of the boronic acid warhead. Unlike many non-covalent inhibitors, boronic acids often act as "transition-state" analogues, capable of forming a reversible covalent bond with nucleophilic residues, most notably the catalytic serine in serine proteases and hydrolases.[1][2] The boron atom can shift from a trigonal planar (sp^2) state to a more stable tetrahedral (sp^3) state upon interaction with the active site serine's hydroxyl group.[1] This covalent interaction is often the key to their potency and is the central hypothesis we must confirm.

A Synergistic Experimental Workflow

No single technique can provide a complete picture of a binding interaction. We advocate for an integrated approach where thermodynamic, kinetic, and high-resolution structural data converge to build an unassailable model of the binding mode.





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References

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- 2. pubs.acs.org [pubs.acs.org]
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